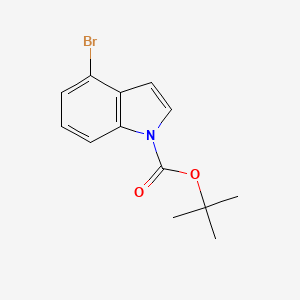

tert-butyl 4-bromo-1H-indole-1-carboxylate

Overview

Description

Tert-butyl 4-bromo-1H-indole-1-carboxylate, also known as 4-Bromo-1H-indole, N-BOC protected, is a synthetic organic compound with the chemical formula C14H17BrNO2 . It is a potential precursor to biologically active natural products .

Synthesis Analysis

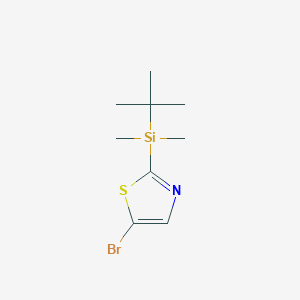

The compound has been synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .Molecular Structure Analysis

The molecular weight of tert-butyl 4-bromo-1H-indole-1-carboxylate is 296.16 g/mol. The IUPAC name is tert-butyl 4-bromo-1H-indole-1-carboxylate .Chemical Reactions Analysis

The compound is significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . It is useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .Physical And Chemical Properties Analysis

The boiling point of a similar compound, tert-Butyl 1-indolecarboxylate, is 201 °C (lit.) . The density is 1.07 g/mL at 25 °C (lit.) , and the refractive index is n 20/D 1.543 (lit.) .Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Boc-4-Bromoindole: is extensively used in the synthesis of various heterocyclic compounds. Its role in multicomponent reactions allows for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds, leading to new heterocycles with significant chemical and biomedical relevance .

Biological Activity Profiling

The indole scaffold, to which 1-Boc-4-Bromoindole belongs, is crucial in the development of compounds with a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cycloaddition Reactions

1-Boc-4-Bromoindole: serves as a versatile building block in cycloaddition reactions, which are key to synthesizing diverse heterocyclic frameworks. These atom-economical reactions are considered green and sustainable, contributing to the construction of complex and biologically relevant heterocyclic compounds .

Alkaloid Synthesis

This compound is pivotal in the construction of indoles as a moiety in selected alkaloids. Alkaloids containing the indole nucleus play a significant role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .

Pharmaceutical Drug Development

Due to its high reactivity and ability to bind with multiple receptors, 1-Boc-4-Bromoindole is important in the synthesis of drug molecules. It provides a valuable framework for treatment options and the development of new therapeutic derivatives .

Green Chemistry Applications

The use of 1-Boc-4-Bromoindole in green chemistry is notable, especially in reactions that are 100% atom-economical. This aligns with the principles of green chemistry, promoting a more sustainable approach to chemical synthesis .

Ergot Alkaloid Derivatives

It is used in the synthesis of ergot alkaloid derivatives such as clavicipitic acid. These compounds have significant biological activities and are studied for their potential in various therapeutic applications .

Peptide Deformylase Inhibitors

1-Boc-4-Bromoindole: derivatives have been identified as potent inhibitors of bacterial peptide deformylases, which are crucial in the development of antibiotics and other antimicrobial agents .

Mechanism of Action

- The primary target of 1-Boc-4-Bromoindole is not explicitly documented in the literature. However, indole derivatives, including 1-Boc-4-Bromoindole, often interact with various cellular receptors and enzymes due to their structural similarity to tryptophan and other biologically active compounds .

Target of Action

Biochemical Pathways

Future Directions

properties

IUPAC Name |

tert-butyl 4-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNKNOAADXGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654209 | |

| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-bromo-1H-indole-1-carboxylate | |

CAS RN |

676448-17-2 | |

| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)